Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-
Overview
Description
Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] is an organic compound with the molecular formula C18H20Br2. It is also known by its CAS number 101783-96-4. This compound is characterized by the presence of two benzene rings connected by a hexane chain, with bromine atoms attached to the para positions of each benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] typically involves the bromination of 1,6-diphenylhexane. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to ensure selective bromination at the para positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Types of Reactions:
Substitution Reactions: Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of phenol, aniline, or thiophenol derivatives.
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,6-diphenylhexane.
Scientific Research Applications
Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of molecular interactions and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The hexane chain provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The benzene rings contribute to π-π stacking interactions, enhancing the compound’s binding affinity to aromatic systems .
Comparison with Similar Compounds
1,6-Diphenylhexane: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,6-Dibromohexane: Contains bromine atoms but lacks the benzene rings, resulting in different chemical properties.
Benzene, 1,1’-(1,6-hexanediyl)bis[3,4-dimethoxy-]: Contains methoxy groups instead of bromine, altering its reactivity and applications.
Uniqueness: Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] is unique due to the presence of both bromine atoms and benzene rings, which confer specific reactivity and interaction properties. This combination makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
1-bromo-4-[6-(4-bromophenyl)hexyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCKPKSZKFLJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601910 | |
Record name | 1,1'-(Hexane-1,6-diyl)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101783-96-4 | |
Record name | 1,1'-(Hexane-1,6-diyl)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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